molecular formula C13H17NO2S B2634317 (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034416-28-7

(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2634317
CAS No.: 2034416-28-7
M. Wt: 251.34
InChI Key: FGXOAUAVDMSJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule that features a unique combination of a thienopyridine and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyridine core, which can be synthesized through a cyclization reaction involving a suitable thiophene derivative and a pyridine precursor. The tetrahydropyran moiety is then introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thienopyridine core is replaced by the tetrahydropyran group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic or optical properties.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The thienopyridine moiety is known for its bioactivity, which can be harnessed in drug discovery.

Medicine

Medicinally, compounds containing the thienopyridine structure have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The addition of the tetrahydropyran group may enhance the pharmacokinetic properties of these molecules.

Industry

In industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals with applications in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thienopyridine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine derivatives: These compounds share the thienopyridine core and are known for their bioactivity.

    Tetrahydropyran derivatives: Compounds with the tetrahydropyran moiety are often used in medicinal chemistry for their favorable pharmacokinetic properties.

Uniqueness

The combination of the thienopyridine and tetrahydropyran moieties in (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone is unique and may confer distinct properties that are not observed in compounds containing only one of these groups

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-13(10-2-6-16-7-3-10)14-5-1-12-11(9-14)4-8-17-12/h4,8,10H,1-3,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXOAUAVDMSJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.